N,N'-(2-hydroxypropane-1,3-diyl)bis(3-nitrobenzamide)
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Overview
Description
N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by formylation and subsequent hydroxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The hydroxyl groups can form hydrogen bonds, stabilizing the compound’s interaction with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-5-nitrophenyl)-3-nitrobenzamide
- 2-hydroxy-3-nitroacetophenone
- N-[(2-hydroxy-3-trimethylammonium)propyl] chloride derivatives of chitosan
Uniqueness
N-{2-HYDROXY-3-[(3-NITROPHENYL)FORMAMIDO]PROPYL}-3-NITROBENZAMIDE is unique due to its specific combination of nitro and hydroxyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research.
Properties
CAS No. |
333396-17-1 |
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Molecular Formula |
C17H16N4O7 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-[2-hydroxy-3-[(3-nitrobenzoyl)amino]propyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H16N4O7/c22-15(9-18-16(23)11-3-1-5-13(7-11)20(25)26)10-19-17(24)12-4-2-6-14(8-12)21(27)28/h1-8,15,22H,9-10H2,(H,18,23)(H,19,24) |
InChI Key |
IJFPVWWGEJABRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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